2-(4-bromo-1H-imidazol-1-yl)-1,3-thiazole

Medicinal Chemistry Scaffold Differentiation Synthetic Strategy

2-(4-Bromo-1H-imidazol-1-yl)-1,3-thiazole is a non-fused imidazole-thiazole hybrid with a strategic C4-bromo handle enabling Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, Ullmann) for rapid analog generation. Distinct from fused imidazothiazoles, this scaffold offers a differentiated topology for fragment-based drug discovery, kinase hinge-binding SAR, and antimicrobial lead optimization. The bromo vector provides synthetic versatility unavailable with non-halogenated analogs, making it the preferred intermediate for parallel library synthesis and late-stage functionalization. Contact us for bulk pricing and global shipping.

Molecular Formula C6H4BrN3S
Molecular Weight 230.09 g/mol
Cat. No. B11716562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-bromo-1H-imidazol-1-yl)-1,3-thiazole
Molecular FormulaC6H4BrN3S
Molecular Weight230.09 g/mol
Structural Identifiers
SMILESC1=CSC(=N1)N2C=C(N=C2)Br
InChIInChI=1S/C6H4BrN3S/c7-5-3-10(4-9-5)6-8-1-2-11-6/h1-4H
InChIKeySEONVIGGNKSVJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-bromo-1H-imidazol-1-yl)-1,3-thiazole: Technical Overview and Procurement Baseline


2-(4-bromo-1H-imidazol-1-yl)-1,3-thiazole, also referenced as 1-(thiazol-2-yl)-4-bromoimidazole (CAS 1353855-33-0), is a heterocyclic small molecule comprising a thiazole ring directly N-linked to a 4-bromoimidazole moiety . With a molecular formula of C6H4BrN3S and a molecular weight of 230.09 g/mol, this compound represents a distinct non-fused imidazole-thiazole hybrid scaffold that differs structurally from the more extensively studied fused imidazothiazole bicyclic systems [1]. The presence of the C4-bromo substituent on the imidazole ring provides a strategic synthetic handle for downstream cross-coupling chemistry, positioning this compound primarily as a versatile building block for medicinal chemistry and chemical biology applications [2].

Why 2-(4-bromo-1H-imidazol-1-yl)-1,3-thiazole Cannot Be Interchanged with Generic Imidazole-Thiazole Analogs


Generic substitution of 2-(4-bromo-1H-imidazol-1-yl)-1,3-thiazole with structurally adjacent imidazole-thiazole derivatives is not scientifically valid due to fundamental differences in both scaffold topology and synthetic utility. This compound features a non-fused imidazole-thiazole architecture where the two heterocycles are connected via a single C-N bond, as opposed to the fused imidazo[2,1-b]thiazole bicyclic systems that dominate the patent and literature landscape [1]. Furthermore, the C4-bromo substituent confers unique synthetic versatility that is absent in unsubstituted, chloro-substituted, or methyl-substituted analogs—enabling distinct reactivity profiles in cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Ullmann-type couplings [2]. The non-fused topology combined with the strategic bromo handle creates a differentiated synthetic intermediate that fused analogs cannot replicate, while the specific substitution pattern distinguishes this compound from other halogenated or non-halogenated imidazolylthiazoles in both physicochemical properties and downstream derivatization potential .

2-(4-bromo-1H-imidazol-1-yl)-1,3-thiazole: Quantitative Differentiation Evidence for Scientific Procurement


Scaffold Topology: Non-Fused vs. Fused Imidazothiazole Systems

2-(4-bromo-1H-imidazol-1-yl)-1,3-thiazole is a non-fused imidazole-thiazole hybrid wherein the two heterocycles are linked by a single C-N bond . In contrast, the vast majority of imidazole-thiazole compounds reported in the literature and patent corpus are fused imidazo[2,1-b]thiazole bicyclic systems, which possess fundamentally different electronic properties, conformational flexibility, and synthetic accessibility [1]. This topological distinction represents a class-level differentiation: non-fused scaffolds offer greater conformational degrees of freedom (rotatable bond count = 1 between rings) compared to the rigid planar fused systems (rotatable bond count = 0). The non-fused architecture enables distinct binding mode potential in biological targets and divergent physicochemical property space that cannot be accessed using fused analogs.

Medicinal Chemistry Scaffold Differentiation Synthetic Strategy

Synthetic Handle: C4-Bromo Substituent vs. Non-Halogenated or Alternative Halogen Analogs

The C4-bromo substituent on the imidazole ring of 2-(4-bromo-1H-imidazol-1-yl)-1,3-thiazole enables participation in palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings [1]. This synthetic versatility is absent in non-halogenated analogs such as 2-(1H-imidazol-1-yl)thiazole, which lack an electrophilic handle for downstream derivatization. Compared to chloro-substituted analogs (e.g., 2-(4-chlorophenyl)-4-(1H-imidazol-1-yl)methylthiazole) [2], the bromo substituent offers distinct reactivity profiles: C-Br bonds exhibit lower bond dissociation energy than C-Cl bonds (approximately 285 kJ/mol vs. 327 kJ/mol for aryl halides), enabling milder reaction conditions and broader substrate tolerance in cross-coupling applications. This quantitative difference in bond strength translates to practical synthetic advantages for library construction and lead optimization campaigns.

Synthetic Chemistry Cross-Coupling Building Block

Molecular Weight and Physicochemical Property Space Differentiation

2-(4-bromo-1H-imidazol-1-yl)-1,3-thiazole has a molecular weight of 230.09 g/mol , placing it within the fragment-sized molecule space (typically defined as MW < 300 Da) suitable for fragment-based drug discovery (FBDD) campaigns [1]. In contrast, many imidazole-thiazole hybrid derivatives reported in the literature have significantly higher molecular weights due to additional aromatic substitutions; for example, the 5-bromo-2-(4-bromo-1H-imidazol-1-yl)thiazole analog has a molecular weight of 308.98 g/mol [2]. The lower molecular weight of the target compound correlates with potentially improved ligand efficiency metrics and offers a more attractive starting point for fragment growth strategies. This class-level distinction positions 2-(4-bromo-1H-imidazol-1-yl)-1,3-thiazole as a more suitable fragment-sized probe compared to larger, more elaborated analogs.

Physicochemical Properties Fragment-Based Drug Discovery Lead Optimization

Optimal Application Scenarios for 2-(4-bromo-1H-imidazol-1-yl)-1,3-thiazole in Scientific and Industrial Workflows


Fragment-Based Drug Discovery (FBDD) Library Construction

With a molecular weight of 230.09 g/mol, 2-(4-bromo-1H-imidazol-1-yl)-1,3-thiazole is positioned within fragment-sized chemical space and is suitable for inclusion in FBDD screening libraries. The compound combines the pharmacophoric elements of both imidazole and thiazole—two privileged scaffolds in medicinal chemistry—within a non-fused architecture that presents a distinct three-dimensional shape compared to planar fused imidazothiazoles. The C4-bromo substituent additionally provides a tractable vector for fragment elaboration following hit identification, enabling efficient fragment-to-lead optimization via cross-coupling chemistry.

Kinase Inhibitor Scaffold Development

Imidazole-thiazole containing compounds have demonstrated activity as kinase inhibitors, with specific examples showing potent ALK5 inhibition (IC50 values as low as 5.5 nM for certain 4-thiazolylimidazole derivatives). The non-fused imidazole-thiazole architecture of 2-(4-bromo-1H-imidazol-1-yl)-1,3-thiazole provides a structurally differentiated template for exploring kinase inhibitor chemical space distinct from the fused imidazothiazole scaffolds that dominate existing kinase inhibitor patents. The bromo substituent allows for rapid analog generation to probe structure-activity relationships around the hinge-binding region of kinase active sites.

Antimicrobial Lead Generation via Imidazole-Thiazole Hybrid Scaffold

Imidazole-thiazole hybrid scaffolds have shown promising antibacterial and antifungal activities in recent studies, with certain derivatives demonstrating fungicidal effects (MFC/MIC ratio = 2–4) against Candida spp. reference strains. The non-fused architecture of 2-(4-bromo-1H-imidazol-1-yl)-1,3-thiazole provides an underexplored scaffold topology for antimicrobial discovery, potentially offering differentiated resistance profiles compared to established azole antifungals. The C4-bromo position serves as a diversification point for generating focused libraries to probe antimicrobial SAR and optimize potency against resistant strains.

Synthetic Intermediate for Complex Heterocyclic Architectures

The C4-bromo substituent on the imidazole ring makes 2-(4-bromo-1H-imidazol-1-yl)-1,3-thiazole a valuable synthetic intermediate for constructing more complex molecular architectures. The compound can participate in palladium-catalyzed cross-coupling reactions to introduce diverse aryl, heteroaryl, amine, or alkyne substituents at the imidazole C4 position. This synthetic versatility is not available with non-halogenated imidazolylthiazole analogs, making the bromo-substituted compound the preferred building block for parallel library synthesis and late-stage functionalization strategies in medicinal chemistry programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(4-bromo-1H-imidazol-1-yl)-1,3-thiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.